Desoxypeganine hydrochloride

Description

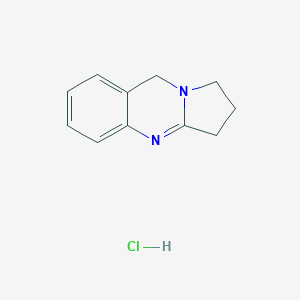

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCXMTWSISEJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

495-59-0 (Parent) | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50210970 | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669550 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61939-05-7 | |

| Record name | Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61939-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desoxypeganine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid derived from Peganum harmala L., has demonstrated a multi-faceted pharmacological profile primarily centered on its potent inhibitory effects on cholinesterases and monoamine oxidase A (MAO-A). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of desoxypeganine hydrochloride. It consolidates quantitative data on its enzyme inhibitory activities, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways influenced by its activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting cholinergic and monoaminergic systems.

Core Mechanism of Action

Desoxypeganine hydrochloride exerts its pharmacological effects through the dual inhibition of cholinesterase enzymes and the selective inhibition of monoamine oxidase A. This dual action leads to a significant modulation of key neurotransmitter systems in the central and peripheral nervous systems.

Cholinesterase Inhibition

Desoxypeganine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a preferential action on BChE.[1][2][3][4][5] By inhibiting these enzymes, desoxypeganine prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, resulting in enhanced cholinergic neurotransmission at both nicotinic and muscarinic receptors.[6][7]

Monoamine Oxidase A (MAO-A) Inhibition

Desoxypeganine is a selective and potent inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3][4][5] By inhibiting MAO-A, desoxypeganine increases the synaptic levels of these neurotransmitters, thereby potentiating monoaminergic signaling.[8]

Quantitative Pharmacological Data

The inhibitory potency of desoxypeganine hydrochloride against its primary enzyme targets has been quantified through in vitro studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | IC50 (μM) | Reference |

| Butyrylcholinesterase (BChE) | 2 | [1][2][3][4][5] |

| Acetylcholinesterase (AChE) | 17 | [1][2][3][4][5] |

| Monoamine Oxidase A (MAO-A) | 2 | [1][2][3][4][5] |

Signaling Pathways

The dual inhibitory action of desoxypeganine hydrochloride impacts two major neurotransmitter signaling pathways: the cholinergic and monoaminergic pathways.

Cholinergic Pathway Modulation

The inhibition of AChE and BChE by desoxypeganine leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing signaling through both nicotinic and muscarinic acetylcholine receptors.

Figure 1: Cholinergic pathway modulation by desoxypeganine.

Monoaminergic Pathway Modulation

By selectively inhibiting MAO-A, desoxypeganine increases the bioavailability of key monoamine neurotransmitters, leading to enhanced signaling through their respective receptors.

Figure 2: Monoaminergic pathway modulation by desoxypeganine.

Experimental Protocols

The determination of the inhibitory activity of desoxypeganine hydrochloride on cholinesterases and MAO-A involves well-established in vitro assays.

Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[6][9][10][11]

Principle: The assay measures the rate of hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

General Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and desoxypeganine hydrochloride at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Setup: In a 96-well microplate, add the enzyme solution, DTNB solution, and different concentrations of desoxypeganine hydrochloride (or vehicle for control).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 3: General workflow for the Ellman's cholinesterase inhibition assay.

MAO-A Inhibition Assay

The inhibitory activity of desoxypeganine hydrochloride against MAO-A is typically determined using a fluorometric or chromatographic assay with a suitable substrate, such as kynuramine (B1673886).[8][12][13]

Principle: Kynuramine is a non-fluorescent substrate that is oxidized by MAO-A to produce 4-hydroxyquinoline, a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the MAO-A activity.

General Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-A, kynuramine, and desoxypeganine hydrochloride at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well black microplate, add the MAO-A enzyme solution and different concentrations of desoxypeganine hydrochloride (or vehicle for control).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence (e.g., excitation at 310-320 nm and emission at 390-400 nm) over time using a fluorescence microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Desoxypeganine|495-59-0|COA [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]

- 6. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. attogene.com [attogene.com]

- 8. criver.com [criver.com]

- 9. broadpharm.com [broadpharm.com]

- 10. scribd.com [scribd.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Desoxypeganine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing Desoxypeganine Hydrochloride, a quinazoline (B50416) alkaloid investigated for its cholinesterase inhibitory properties. The synthesis is presented as a multi-stage process, beginning with the formation of the key intermediate, deoxyvasicinone (B31485), followed by its reduction to desoxypeganine, and concluding with the conversion to the final hydrochloride salt. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the chemical transformations and workflows.

Stage 1: Synthesis of Deoxyvasicinone Intermediate

Deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) is the foundational precursor for desoxypeganine. Several synthetic routes have been developed, offering various advantages in efficiency, reaction conditions, and scalability. The most common methods are outlined below.

Quantitative Data Summary for Deoxyvasicinone Synthesis

For ease of comparison, the following table summarizes the quantitative data for different deoxyvasicinone synthesis methods.[1]

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |

| Conventional Synthesis | Anthranilic acid, 2-Pyrrolidone | Thionyl chloride | ~8 hours | Reflux, 80°C | Moderate |

| Microwave-Assisted | Anthranilic acid, 2-Pyrrolidone | None specified | 5-10 minutes | 180°C (typical) | Good |

| High-Yield Synthesis | 2-Nitrobenzoic acid, 2-Pyrrolidinone (B116388) | 10% Pd-C, H₂ | Not specified | Not specified | High |

Experimental Protocols for Deoxyvasicinone Synthesis

Protocol 1: Conventional Synthesis from Anthranilic Acid [1]

This method involves the reaction of anthranilic acid with thionyl chloride to form an in-situ cyclic intermediate, which then reacts with 2-pyrrolidone.

Materials:

-

Anthranilic acid

-

Thionyl chloride (SOCl₂)

-

2-Pyrrolidone

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add anthranilic acid to an excess of thionyl chloride.

-

Reflux the mixture for 3 hours. During this time, the anthranilic acid will react to form an intermediate.

-

After the reflux period, distill off the excess thionyl chloride under reduced pressure.

-

Dilute the crude residue with toluene and add an equimolar amount of 2-pyrrolidone.

-

Heat the reaction mixture at 80°C for 5 hours.

-

Upon completion, cool the mixture, dilute further with toluene, and wash with water to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure deoxyvasicinone.

Protocol 2: Microwave-Assisted Synthesis [1]

This protocol offers a significant reduction in reaction time by utilizing microwave irradiation.

Materials:

-

Anthranilic acid

-

2-Pyrrolidone

-

Microwave-safe reaction vessel

Procedure:

-

Place equimolar amounts of anthranilic acid and 2-pyrrolidone into a microwave-safe reaction vessel.

-

Seal the vessel and place it inside a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 180°C) for a short duration (e.g., 5-10 minutes). Note: Microwave parameters such as power and ramp time should be optimized for the specific instrument used.

-

After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Protocol 3: Improved High-Yield Synthesis [1]

This route begins with 2-nitrobenzoic acid and involves a reduction step to form the quinazolinone ring, generally resulting in higher yields.

Materials:

-

2-Nitrobenzoic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

2-Pyrrolidinone

-

10% Palladium on carbon (Pd-C)

-

Hydrogen source (e.g., H₂ gas)

-

Appropriate solvent (e.g., Tetrahydrofuran (B95107) - THF)

Procedure:

-

Synthesis of 1-(2-nitrobenzoyl)pyrrolidine-2-one: Dissolve 2-nitrobenzoic acid in a suitable solvent like THF and react it with N,N'-carbonyldiimidazole to form an activated acyl-imidazole intermediate. Subsequently, add 2-pyrrolidinone to the reaction mixture to form 1-(2-nitrobenzoyl)pyrrolidine-2-one.

-

Reduction to Deoxyvasicinone: The resulting nitro compound is then reduced. Dissolve the intermediate in a suitable solvent and add 10% Pd-C as a catalyst. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reduction of the nitro group and subsequent cyclization are complete.

-

Filter off the Pd-C catalyst and concentrate the filtrate to obtain the crude deoxyvasicinone, which can be further purified by chromatography or recrystallization.

Caption: High-yield synthesis of deoxyvasicinone via reductive cyclization.

Stage 2: Reduction of Deoxyvasicinone to Desoxypeganine

The critical step in forming desoxypeganine (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline) is the reduction of the amide carbonyl group (C=O) at position 9 of the deoxyvasicinone core to a methylene (B1212753) group (CH₂). This transformation is typically achieved using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol for Reduction

Protocol 4: LiAlH₄ Reduction of Deoxyvasicinone

This protocol describes a standard procedure for the reduction of a cyclic amide to its corresponding amine using lithium aluminum hydride.

Materials:

-

Deoxyvasicinone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate, hydrous (for quenching) or Rochelle's salt solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

In the flask, prepare a suspension of LiAlH₄ (typically 1.5 to 2.0 molar equivalents) in anhydrous THF.

-

Dissolve deoxyvasicinone in anhydrous THF and add it to the dropping funnel.

-

Slowly add the deoxyvasicinone solution dropwise to the stirred LiAlH₄ suspension. The reaction is exothermic and may require cooling with an ice bath to maintain control.

-

After the addition is complete, gently reflux the reaction mixture for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0°C (ice bath).

-

Quenching: Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added, and the mixture stirred vigorously until two clear layers form.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude desoxypeganine free base.

-

The product can be purified by column chromatography if necessary.

Stage 3: Formation of Desoxypeganine Hydrochloride

The final step is the conversion of the desoxypeganine free base, which is often an oil or a low-melting solid, into its stable, water-soluble hydrochloride salt. This is a standard acid-base reaction.

Experimental Protocol for Salt Formation

Protocol 5: Preparation of the Hydrochloride Salt

This protocol outlines a general method for the preparation of an alkaloid hydrochloride salt.

Materials:

-

Desoxypeganine free base

-

Anhydrous solvent (e.g., ethanol (B145695), isopropanol, or diethyl ether)

-

Hydrochloric acid solution (e.g., concentrated HCl, HCl in ethanol, or anhydrous HCl gas)

Procedure:

-

Dissolve the purified desoxypeganine free base in a minimal amount of a suitable anhydrous solvent, such as ethanol or diethyl ether.

-

While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid. The HCl can be added as a concentrated aqueous solution, a solution in ethanol, or by bubbling anhydrous HCl gas through the solution.

-

The desoxypeganine hydrochloride salt, being less soluble in the organic solvent, will typically precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the resulting white or off-white solid under vacuum to obtain pure desoxypeganine hydrochloride.

Caption: Three-stage synthesis of desoxypeganine hydrochloride.

References

Unveiling the Natural Trove of Desoxypeganine Hydrochloride: A Technical Guide for Researchers

A comprehensive examination of the botanical origins, biosynthesis, and analytical methodologies for the quinazoline (B50416) alkaloid Desoxypeganine.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the natural sources of Desoxypeganine hydrochloride. This document outlines the primary plant species known to produce this alkaloid, details its biosynthetic pathway, and presents a synopsis of experimental protocols for its extraction, isolation, and quantification.

Natural Occurrence of Desoxypeganine

Desoxypeganine, a quinazoline alkaloid, is predominantly found in plant species belonging to the families Nitrariaceae and Zygophyllaceae. The primary and most studied botanical source is Peganum harmala, commonly known as Syrian rue. Other notable plant sources include Nitraria komarovii and Peganum nigellastrum.[1]

Quantitative Analysis of Desoxypeganine and Related Alkaloids

While specific quantitative data for Desoxypeganine across various plant parts is limited in publicly available literature, existing research on the alkaloid profile of Peganum harmala provides valuable context. High concentrations of quinazoline alkaloids, including Desoxypeganine and Peganine (Vasicine), have been reported in the immature and green fruits of Peganum harmala. The seeds are also a significant reservoir of various alkaloids.

The table below summarizes the known quantitative data for major alkaloids found in Peganum harmala, offering an insight into the relative abundance of these compounds. It is important to note that the concentration of these alkaloids can vary depending on the developmental stage of the plant, geographical location, and environmental conditions.

| Plant Species | Plant Part | Alkaloid | Concentration (% w/w) | Reference |

| Peganum harmala L. | Seeds | Harmine | 0.44 | [2] |

| Seeds | Harmaline | 0.096 | [2] | |

| Seeds | Vasicine (Peganine) | 0.25 | [2] | |

| Seeds | Vasicinone (B1682191) | 0.0007 | [2] |

Note: Specific quantitative data for Desoxypeganine was not available in the cited literature. The presented data for other major alkaloids from Peganum harmala provides a comparative context.

Biosynthesis of Desoxypeganine

Desoxypeganine belongs to the class of quinazoline alkaloids, which are biosynthesized in plants from anthranilic acid, a precursor derived from the shikimate pathway. The biosynthesis of the quinazoline ring system involves the condensation of anthranilic acid with another amino acid, followed by a series of enzymatic reactions including cyclization, oxidation, and reduction.

Experimental Protocols

This section provides a generalized framework for the extraction, isolation, and quantification of Desoxypeganine from plant materials, primarily based on methodologies reported for alkaloids from Peganum harmala.

Extraction and Isolation of Desoxypeganine

The following protocol outlines a common approach for the extraction and isolation of alkaloids from Peganum harmala seeds.

Materials and Reagents:

-

Dried and powdered Peganum harmala seeds

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl, 1 M)

-

Ammonia (B1221849) solution (NH₄OH, 25%)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., Chloroform:Methanol gradients)

-

Rotary evaporator

-

Glassware (beakers, flasks, separating funnels)

Protocol:

-

Maceration and Acid Extraction:

-

Macerate the powdered plant material in methanol or ethanol for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the concentrated extract with 1 M HCl to a pH of 2-3. This protonates the alkaloids, making them soluble in the aqueous phase.

-

Partition the acidified extract with a non-polar solvent like chloroform or dichloromethane to remove fats and other non-polar compounds. Discard the organic layer.

-

-

Basification and Liquid-Liquid Extraction:

-

Basify the aqueous layer with ammonia solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Perform liquid-liquid extraction with chloroform or dichloromethane. Repeat this step 3-4 times to ensure complete extraction of the alkaloids.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Isolation by Column Chromatography:

-

Concentrate the dried organic extract to obtain the crude alkaloid mixture.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine the fractions containing Desoxypeganine and concentrate to obtain the purified compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of alkaloids in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Desoxypeganine can be detected in the UV range, typically around 280 nm.

-

Standard: A certified reference standard of Desoxypeganine hydrochloride is required for calibration.

Protocol:

-

Standard Preparation: Prepare a stock solution of Desoxypeganine hydrochloride in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards through the HPLC system.

-

Quantification: Identify the Desoxypeganine peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of Desoxypeganine by using the calibration curve generated from the standards.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of Desoxypeganine, especially in complex matrices.

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Column: C18 or other suitable reversed-phase column.

-

Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with formic acid or ammonium formate.

-

MRM Transitions: Specific precursor-to-product ion transitions for Desoxypeganine need to be determined and optimized for Multiple Reaction Monitoring (MRM) analysis.

Protocol:

-

Standard and Sample Preparation: Similar to the HPLC protocol, but typically at lower concentrations due to the higher sensitivity of the instrument.

-

Method Development: Optimize the MS parameters, including the selection of precursor and product ions and collision energy, to achieve the best sensitivity and specificity for Desoxypeganine.

-

Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantification: Quantify Desoxypeganine based on the peak area of the specific MRM transition and the calibration curve.

Conclusion

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and analytical methodologies for Desoxypeganine hydrochloride. Peganum harmala stands out as the most significant natural source of this alkaloid. While specific quantitative data for Desoxypeganine remains an area for further research, the provided protocols for extraction, isolation, and quantification using HPLC and LC-MS/MS offer a robust starting point for researchers. The continued investigation into the phytochemistry and pharmacology of Desoxypeganine-containing plants holds promise for future drug discovery and development.

References

Desoxypeganine Hydrochloride: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid, has garnered significant interest within the scientific community for its notable biological activities. Primarily recognized as a potent and reversible inhibitor of cholinesterases and a selective inhibitor of monoamine oxidase A (MAO-A), it holds potential for therapeutic applications, particularly in the fields of neuropharmacology and addiction medicine. This technical guide provides a comprehensive overview of the chemical properties of desoxypeganine hydrochloride, detailed experimental protocols for its biological activity assessment, and a visualization of its key signaling pathways.

Chemical and Physical Properties

Desoxypeganine hydrochloride is the salt form of desoxypeganine, a naturally occurring alkaloid. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 61939-05-7[1][2][3] |

| Molecular Formula | C₁₁H₁₃ClN₂[3] |

| Molecular Weight | 208.69 g/mol [3] |

| Melting Point | 255-256 °C[3] |

| Appearance | Solid |

| Solubility | Soluble in water and alcohol[1] |

| Synonyms | Deoxyvasicine hydrochloride, Pegene hydrochloride |

Signaling Pathways and Mechanism of Action

The primary pharmacological effects of desoxypeganine hydrochloride stem from its ability to inhibit two key enzyme systems: acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A).

Cholinesterase Inhibition

Desoxypeganine hydrochloride acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By blocking AChE, desoxypeganine increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is central to the therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Monoamine Oxidase A (MAO-A) Inhibition

Desoxypeganine hydrochloride is also a selective inhibitor of monoamine oxidase A, an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, desoxypeganine increases the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant medications.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of desoxypeganine hydrochloride are not extensively available in the public domain. The following protocols are representative examples based on general procedures for similar quinazoline alkaloids and standard biochemical assays. These may require optimization for specific experimental conditions.

Synthesis of the Desoxypeganine Core Structure

A general approach to the synthesis of the 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline scaffold, the core of desoxypeganine, can be adapted from methodologies reported for related compounds.[4][5][6] One potential synthetic route involves a tandem reaction from amino amides and aldehydes. The final step to produce desoxypeganine hydrochloride would involve the treatment of the free base with hydrochloric acid in a suitable solvent like acetone (B3395972) or isopropanol.[7]

Purification

Purification of the synthesized desoxypeganine can be achieved through standard chromatographic techniques.

-

Method: Column chromatography on silica (B1680970) gel.

-

Eluent: A gradient of ethyl acetate (B1210297) in petroleum ether or a mixture of methanol (B129727) in ethyl acetate can be employed.[5]

-

Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be developed for the quantitative analysis and purity determination of desoxypeganine hydrochloride. The following is a general method that can be optimized for this specific compound.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at pH 4.5) and an organic modifier like acetonitrile (B52724) in a 1:1 ratio.[9]

-

Detection: UV detection at a wavelength specific to the compound, which would need to be determined empirically but is often in the range of 240-260 nm for similar structures.[8]

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

In Vitro Biological Activity Assays

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the inhibitory activity of a compound against acetylcholinesterase.

-

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagents:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

DTNB (Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Desoxypeganine hydrochloride (test inhibitor)

-

-

Procedure:

-

Prepare serial dilutions of desoxypeganine hydrochloride.

-

In a 96-well plate, add the AChE enzyme solution to each well (except the blank).

-

Add the inhibitor dilutions to the respective wells.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

MAO-A Inhibition Assay (Fluorometric Method)

This assay determines the inhibitory potential of a compound against MAO-A.

-

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO-A. The H₂O₂ is detected using a fluorogenic probe, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.

-

Reagents:

-

Recombinant human MAO-A enzyme

-

A suitable substrate (e.g., kynuramine (B1673886) or p-tyramine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Potassium phosphate buffer (pH 7.4)

-

Desoxypeganine hydrochloride (test inhibitor)

-

-

Procedure:

-

Prepare serial dilutions of desoxypeganine hydrochloride.

-

In a 96-well black microplate, add the MAO-A enzyme solution.

-

Add the inhibitor dilutions to the respective wells.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.

-

Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C.

-

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC₅₀ value.

Conclusion

Desoxypeganine hydrochloride presents a compelling profile as a dual-action inhibitor of cholinesterase and MAO-A. Its well-defined chemical properties and potent biological activities make it a valuable tool for neuropharmacological research and a promising candidate for further drug development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this intriguing quinazoline alkaloid. Further investigation into its synthesis, formulation, and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

- 1. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]

- 2. scbt.com [scbt.com]

- 3. 61939-05-7 CAS MSDS (DESOXYPEGANINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Design, synthesis and bioevaluation of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives as potent neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-Ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Desoxypeganine Hydrochloride: A Technical Guide to its Cholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxypeganine, a quinazoline (B50416) alkaloid isolated from plants of the Peganum genus, has garnered significant interest for its potent inhibitory activity against cholinesterases. This technical guide provides a comprehensive overview of the cholinesterase inhibitory properties of desoxypeganine hydrochloride, with a focus on its dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways to serve as a resource for researchers in neuropharmacology and drug development.

Introduction

Desoxypeganine is a natural alkaloid that has been identified as a potent, orally active inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3] Additionally, it exhibits selective inhibitory activity against monoamine oxidase-A (MAO-A).[1][2][3] This multi-target profile makes desoxypeganine a compound of interest for therapeutic applications in conditions characterized by cholinergic and monoaminergic dysregulation, such as Alzheimer's disease and alcohol abuse.[1][4]

Quantitative Inhibitory Activity

The inhibitory potency of desoxypeganine hydrochloride against cholinesterases and MAO-A has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 Value (µM) |

| Butyrylcholinesterase (BChE) | 2 |

| Acetylcholinesterase (AChE) | 17 |

| Monoamine Oxidase-A (MAO-A) | 2 |

| Data sourced from multiple references.[1][2][3][5] |

Desoxypeganine demonstrates a higher potency for BChE and MAO-A inhibition compared to AChE.[1][2][3]

Experimental Protocols

The determination of cholinesterase inhibitory activity of desoxypeganine is typically performed using a modified Ellman's method. The following is a representative protocol based on methods described for alkaloids from the Peganum genus.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of desoxypeganine hydrochloride against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Desoxypeganine hydrochloride

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of desoxypeganine hydrochloride in a suitable solvent (e.g., DMSO) and dilute to various concentrations.

-

Prepare solutions of AChE and BChE in phosphate buffer.

-

Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE or BChE enzyme solution

-

Desoxypeganine hydrochloride solution at different concentrations (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well to initiate the reaction.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of desoxypeganine as a cholinesterase inhibitor is the prevention of the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic Synaptic Transmission

The following diagram illustrates the basic workflow of cholinergic neurotransmission and the site of action for desoxypeganine.

Caption: Cholinergic synapse and the inhibitory action of desoxypeganine.

Integrated Cholinergic and Monoaminergic Signaling

Desoxypeganine's dual activity as a cholinesterase and MAO-A inhibitor suggests a broader impact on neurotransmission. The inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. The interplay between the cholinergic and monoaminergic systems is complex and synergistic potentiation of neurotransmitter levels may underlie the therapeutic potential of desoxypeganine.

Caption: Integrated signaling effects of desoxypeganine.

Conclusion

Desoxypeganine hydrochloride is a promising multi-target ligand with potent inhibitory effects on both cholinesterases and MAO-A. Its ability to modulate both the cholinergic and monoaminergic systems warrants further investigation for its therapeutic potential in various neurological and psychiatric disorders. This guide provides a foundational understanding of its cholinesterase inhibitory activity to support ongoing and future research endeavors.

References

Desoxypeganine Hydrochloride: A Technical Overview of its Monoamine Oxidase A Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxypeganine, a natural alkaloid isolated from Peganum harmala, has been identified as a selective inhibitor of Monoamine Oxidase A (MAO-A).[1][2] This technical guide provides a comprehensive overview of the existing data on the MAO-A inhibitory activity of desoxypeganine hydrochloride. It includes a summary of its quantitative inhibitory data, a detailed description of a representative experimental protocol for assessing its activity, and visualizations of the relevant biological pathway and experimental workflow. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of desoxypeganine hydrochloride as a MAO-A inhibitor.

Introduction to Monoamine Oxidase A and Desoxypeganine

Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By breaking down these monoamines, MAO-A plays a crucial role in regulating their levels in the central nervous system and peripheral tissues. Inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and other neurological disorders.[3]

Desoxypeganine is a quinazoline (B50416) alkaloid that has been primarily investigated for its activity as a cholinesterase inhibitor.[4] However, emerging evidence has also characterized it as a selective inhibitor of MAO-A.[1][2] This dual activity presents an interesting pharmacological profile with potential applications in various therapeutic areas.

Quantitative Inhibition Data

The inhibitory potency of desoxypeganine and its hydrochloride salt against MAO-A has been quantified, with a reported half-maximal inhibitory concentration (IC50) value. This value is a critical parameter for assessing the efficacy of an inhibitor.

| Compound | Target | IC50 Value |

| Desoxypeganine | MAO-A | 2 µM |

| Desoxypeganine | Butyrylcholinesterase (BChE) | 2 µM |

| Desoxypeganine | Acetylcholinesterase (AChE) | 17 µM |

Table 1: In vitro inhibitory activity of Desoxypeganine.[5]

Mechanism of MAO-A Inhibition

The binding of an inhibitor to MAO-A prevents the substrate from accessing the active site, thereby blocking its degradation. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, enhancing neurotransmission.

Figure 1. Signaling pathway of MAO-A inhibition by desoxypeganine hydrochloride.

Experimental Protocols

The determination of the MAO-A inhibitory activity of desoxypeganine hydrochloride involves in vitro enzymatic assays. The following is a representative protocol based on established methodologies for assessing MAO-A inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of desoxypeganine hydrochloride for Monoamine Oxidase A.

Materials:

-

Desoxypeganine hydrochloride

-

Recombinant human Monoamine Oxidase A (MAO-A)

-

MAO-A substrate (e.g., kynuramine (B1673886) or a luminogenic substrate)

-

A suitable buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

A detection reagent (e.g., for measuring fluorescence or luminescence)

-

96-well microplates (black plates for fluorescence/luminescence)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of desoxypeganine hydrochloride in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the desoxypeganine hydrochloride stock solution to obtain a range of test concentrations.

-

Prepare the MAO-A enzyme solution in the assay buffer to the desired working concentration.

-

Prepare the MAO-A substrate solution in the assay buffer.

-

Prepare the detection reagent according to the manufacturer's instructions.

-

-

Assay Performance:

-

Add a small volume of each desoxypeganine hydrochloride dilution to the wells of the 96-well microplate. Include a vehicle control (solvent only) and a positive control (a known MAO-A inhibitor).

-

Add the MAO-A enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the MAO-A substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the reaction (if necessary, depending on the assay kit).

-

Add the detection reagent to each well.

-

Measure the signal (fluorescence or luminescence) using a microplate reader at the appropriate wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MAO-A inhibition for each concentration of desoxypeganine hydrochloride relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Figure 2. A typical experimental workflow for an in vitro MAO-A inhibition assay.

Conclusion

Desoxypeganine hydrochloride demonstrates selective inhibitory activity against Monoamine Oxidase A, in addition to its known effects on cholinesterases. The provided quantitative data and experimental framework offer a foundation for further investigation into its pharmacological properties and therapeutic potential. For researchers and drug development professionals, desoxypeganine represents a compelling lead compound for the design of novel therapeutics targeting MAO-A. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.

References

- 1. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]

- 2. Desoxypeganine (Deoxypeganine) | ChE/MAO-A抑制剂 | MCE [medchemexpress.cn]

- 3. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I clinical trial with desoxypeganine, a new cholinesterase and selective MAO-A inhibitor: tolerance and pharmacokinetics study of escalating single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Desoxypeganine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desoxypeganine, an alkaloid isolated from plants of the Zygophyllaceae family such as Peganum harmala, is a compound of significant interest due to its dual inhibitory action on cholinesterases and monoamine oxidase-A (MAO-A). This technical guide provides a comprehensive overview of the pharmacological profile of Desoxypeganine hydrochloride, summarizing its known biochemical activities, and outlining the standard experimental protocols for its preclinical evaluation. The available data suggests its potential as a therapeutic agent in conditions where enhancement of cholinergic and monoaminergic neurotransmission is desired. However, a comprehensive in vivo characterization of its pharmacokinetics and safety profile remains to be fully elucidated.

Mechanism of Action

Desoxypeganine hydrochloride's primary mechanism of action is the inhibition of two key enzyme systems in the central and peripheral nervous systems:

-

Cholinesterase Inhibition: Desoxypeganine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to a decrease in the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

-

Monoamine Oxidase-A (MAO-A) Inhibition: Desoxypeganine is also a selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Desoxypeganine increases the levels of these neurotransmitters in the brain.

Signaling Pathway of Cholinesterase Inhibition

The following diagram illustrates the effect of Desoxypeganine on cholinergic signaling.

Desoxypeganine Hydrochloride: A Potential Therapeutic Avenue for Peripheral Nervous System Lesions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid originally isolated from Peganum harmala, has been identified as a potent cholinesterase inhibitor.[1] This compound has demonstrated a significantly higher anticholinesterase activity compared to peganine hydrochloride and galanthamine (B1674398) hydrochloride, sparking interest in its therapeutic potential for neurological disorders.[1] Notably, early pharmacological studies have indicated its use in the treatment of lesions affecting the peripheral nervous system.[1] This technical guide aims to provide a comprehensive overview of the available scientific information on Desoxypeganine hydrochloride, focusing on its mechanism of action, potential therapeutic rationale in peripheral nerve repair, and a summary of its pharmacological characteristics. While in-depth clinical and preclinical data specific to peripheral nerve lesions are limited in the available literature, this guide synthesizes the existing knowledge to support further research and development in this area.

Core Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action of Desoxypeganine hydrochloride is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft and at the neuromuscular junction. By inhibiting AChE, Desoxypeganine hydrochloride increases the concentration and prolongs the action of ACh.

This enhanced cholinergic activity has several implications for the peripheral nervous system:

-

Neuromuscular Junction: Desoxypeganine hydrochloride has been shown to eliminate the neuromuscular blockade induced by non-depolarizing muscle relaxants and enhance the blockade caused by depolarizing muscle relaxants.[1] This suggests a direct impact on the function of the neuromuscular junction.

-

Increased Acetylcholine Sensitivity: Studies have demonstrated that it increases the sensitivity of tissues to acetylcholine.[1]

Therapeutic Rationale for Peripheral Nerve Lesions

The potential therapeutic benefit of Desoxypeganine hydrochloride in peripheral nervous system lesions is likely linked to the multifaceted role of acetylcholine in nerve regeneration and repair. Emerging evidence suggests that the cholinergic system is actively involved in creating a microenvironment conducive to nerve healing.

Signaling Pathway in Nerve Regeneration

The inhibition of acetylcholinesterase by Desoxypeganine hydrochloride leads to an accumulation of acetylcholine in the vicinity of the nerve injury. This elevated acetylcholine can then interact with both muscarinic and nicotinic acetylcholine receptors on Schwann cells, which are crucial for peripheral nerve regeneration.

A key pathway implicated in this process is the cholinergic anti-inflammatory pathway , which is modulated by the α7 nicotinic acetylcholine receptor (α7 nAChR). Activation of this receptor on Schwann cells can lead to a downregulation of pro-inflammatory cytokines and an upregulation of factors that promote tissue remodeling and regeneration.

Quantitative Data Summary

| Parameter | Finding | Reference |

| Anticholinesterase Activity | 10 times more active than peganine hydrochloride | [1] |

| 2 times more active than galanthamine hydrochloride | [1] |

Experimental Protocols

Detailed experimental protocols for the evaluation of Desoxypeganine hydrochloride in animal models of peripheral nerve injury are not described in the available literature. However, a general experimental workflow for such an investigation can be proposed based on standard methodologies in the field.

Proposed Experimental Workflow for Preclinical Evaluation

Conclusion and Future Directions

Desoxypeganine hydrochloride presents a compelling profile as a potent cholinesterase inhibitor with historical use in peripheral nervous system lesions. The therapeutic rationale is supported by the emerging understanding of the role of the cholinergic system in modulating inflammation and promoting regeneration in the peripheral nervous system. However, the lack of recent, detailed preclinical and clinical data is a significant gap.

For drug development professionals and researchers, the following steps are recommended:

-

Re-evaluation of Potency and Selectivity: Modern in vitro assays should be employed to confirm the potency and selectivity of Desoxypeganine hydrochloride against acetylcholinesterase and butyrylcholinesterase.

-

Preclinical Efficacy Studies: Rigorous preclinical studies using established animal models of peripheral nerve injury are crucial to determine the efficacy, optimal dosage, and therapeutic window of Desoxypeganine hydrochloride.

-

Pharmacokinetic and Safety Profiling: A thorough investigation of the pharmacokinetic properties and a comprehensive safety and toxicology profile are necessary before any clinical development can be considered.

-

Elucidation of Downstream Mechanisms: Further research is needed to fully elucidate the downstream signaling pathways activated by Desoxypeganine hydrochloride-mediated cholinesterase inhibition in the context of nerve repair.

References

Desoxypeganine Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxypeganine hydrochloride, a quinazoline (B50416) alkaloid originally isolated from Peganum harmala, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Desoxypeganine hydrochloride, focusing on its core mechanism of action as a dual inhibitor of cholinesterases and monoamine oxidase-A. We present available quantitative data on its bioactivity, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways to support further research and development efforts in the fields of substance abuse, neurological disorders, and mood disorders.

Introduction

Desoxypeganine, also known as deoxyvasicine, is a natural alkaloid that has been the subject of pharmacological investigation for its diverse biological activities. The hydrochloride salt of this compound is a potent, orally active inhibitor of both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as a selective inhibitor of monoamine oxidase-A (MAO-A).[1][2] This dual-action mechanism positions Desoxypeganine hydrochloride as a promising candidate for therapeutic intervention in complex disorders where both the cholinergic and monoaminergic systems are implicated. This guide synthesizes the available preclinical data and provides a technical framework for researchers exploring its therapeutic utility.

Mechanism of Action

Desoxypeganine hydrochloride exerts its pharmacological effects primarily through the inhibition of two key enzyme systems:

-

Cholinesterase Inhibition: By inhibiting AChE and BChE, Desoxypeganine hydrochloride increases the synaptic availability of the neurotransmitter acetylcholine. This modulation of the cholinergic system is a well-established therapeutic strategy for conditions characterized by cholinergic deficits.

-

Monoamine Oxidase-A (MAO-A) Inhibition: As a selective MAO-A inhibitor, Desoxypeganine hydrochloride prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3] This leads to an increase in their synaptic concentrations, which is the basis for the therapeutic effect of many antidepressant medications.

The dual inhibition of both cholinesterases and MAO-A suggests a synergistic potential for treating complex neuropsychiatric and neurological conditions.

Potential Therapeutic Applications

Preclinical evidence and pharmacological profiling suggest that Desoxypeganine hydrochloride may have therapeutic potential in several areas:

Alcohol Abuse

Preclinical studies have demonstrated the efficacy of Desoxypeganine hydrochloride in reducing voluntary alcohol consumption.[4] In a study using alcohol-preferring Alko Alcohol (AA) rats, Desoxypeganine hydrochloride was shown to dose-dependently reduce ethanol (B145695) intake and preference when administered via gavage, subcutaneous, or intraperitoneal routes.[4] Notably, no tolerance to this effect was observed after 16 days of daily administration.[4]

Peripheral Nervous System Disorders

Desoxypeganine hydrochloride has been used in the treatment of patients with lesions of the peripheral nervous system.[5] Its anticholinesterase activity is reported to be superior to that of peganine hydrochloride and galanthamine (B1674398) hydrochloride.[5] By enhancing cholinergic transmission, it may improve neuromuscular function.

Clinical Depression

A patent has been granted for the use of deoxypeganine (B1215540) for the treatment of clinical depression. This potential application is supported by its mechanism of action as a MAO-A inhibitor, a well-established class of antidepressants.

Quantitative Data

The following tables summarize the available quantitative data for Desoxypeganine hydrochloride.

Table 1: In Vitro Bioactivity of Desoxypeganine Hydrochloride

| Target Enzyme | IC50 Value (µM) | Source |

| Butyrylcholinesterase (BChE) | 2 | [1][2] |

| Acetylcholinesterase (AChE) | 17 | [1][2] |

| Monoamine Oxidase-A (MAO-A) | 2 | [1][2] |

Table 2: Preclinical Efficacy of Desoxypeganine Hydrochloride in Alcohol-Preferring Rats

| Administration Route | Dose Range (mg/kg) | Duration | Effect on Ethanol Intake | Effect on Ethanol Preference | Source |

| Gavage | 10 - 30 | 16 days | Dose-dependent reduction | Dose-dependent reduction | [2][4] |

| Subcutaneous | Not specified | Not specified | Pronounced decrease | Pronounced decrease | [4] |

| Intraperitoneal | Not specified | Not specified | Pronounced decrease | Pronounced decrease | [4] |

Table 3: Pharmacokinetic Parameters of Desoxypeganine in Rats (Oral Administration)

| Parameter | Value | Source |

| Bioavailability | 47.46% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Desoxypeganine hydrochloride.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining acetylcholinesterase and butyrylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Desoxypeganine hydrochloride (test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Desoxypeganine hydrochloride in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test inhibitor solution, 50 µL of phosphate buffer, and 25 µL of the respective cholinesterase enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (B1673886) (substrate)

-

Clorgyline (positive control inhibitor)

-

Phosphate buffer (pH 7.4)

-

Desoxypeganine hydrochloride (test inhibitor)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Desoxypeganine hydrochloride and the positive control in phosphate buffer.

-

In a 96-well plate, add the test inhibitor or control solution, and the MAO-A enzyme solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Model of Alcohol Consumption in Alcohol-Preferring Rats

This protocol outlines the experimental design to evaluate the effect of Desoxypeganine hydrochloride on voluntary ethanol consumption.

Animals:

-

Female Alko Alcohol (AA) preferring rats.

Housing and Diet:

-

Individual housing with free access to food and a choice between two drinking bottles, one containing 10% (v/v) ethanol and the other containing water.

Experimental Procedure:

-

Baseline: Monitor the daily fluid (ethanol and water) and food consumption for each rat for a baseline period of at least two weeks to establish a stable drinking pattern.

-

Treatment: Administer Desoxypeganine hydrochloride or vehicle control daily for a specified period (e.g., 16 days). Doses can be administered via gavage, subcutaneous, or intraperitoneal injection.

-

Measurement: Continue to measure daily ethanol and water intake, as well as food consumption and body weight.

-

Data Analysis: Calculate the daily ethanol intake (g/kg body weight) and ethanol preference (ratio of ethanol solution consumed to total fluid intake). Compare the values between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

The following diagrams illustrate the key concepts related to Desoxypeganine hydrochloride's mechanism of action and experimental workflows.

Caption: Dual inhibitory mechanism of Desoxypeganine hydrochloride.

Caption: Workflow for in vivo alcohol consumption studies.

Conclusion

Desoxypeganine hydrochloride presents a compelling profile as a multi-target therapeutic agent. Its dual action on the cholinergic and monoaminergic systems provides a strong rationale for its investigation in a range of neurological and psychiatric disorders. The preclinical data, particularly in the context of alcohol abuse, are promising. However, further research is warranted to fully elucidate its clinical potential, including more extensive preclinical studies for its proposed applications in peripheral nervous system disorders and depression, as well as comprehensive pharmacokinetic and toxicological profiling. This technical guide provides a foundational resource for scientists and researchers to advance the study of this promising alkaloid.

References

- 1. Animal models for medications development targeting alcohol abuse using selectively bred rat lines: Neurobiological and pharmacological validity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of alcohol addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Aspects of the Acetylcholinesterase Inhibitor Galantamine [jstage.jst.go.jp]

- 5. Factor analysis of Forced Swimming test, Sucrose Preference test and Open Field test on enriched, social and isolated reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Desoxypeganine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxypeganine, a quinazoline (B50416) alkaloid isolated from plants of the Peganum genus, has garnered significant interest in the scientific community for its notable pharmacological activities.[1] In its hydrochloride salt form for improved solubility and stability, desoxypeganine hydrochloride has been primarily investigated for its dual inhibitory action on cholinesterases and monoamine oxidase A (MAO-A).[1][2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of desoxypeganine hydrochloride, offering a comprehensive resource for researchers and professionals involved in drug discovery and development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Core Pharmacological Activity

Desoxypeganine hydrochloride is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as a selective inhibitor of MAO-A.[2][3][4] This dual activity makes it a compelling candidate for investigating potential therapeutic applications in neurodegenerative disorders and other neurological conditions.

Quantitative Data Summary

The inhibitory potency of desoxypeganine hydrochloride against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentration (IC50) values.

| Compound | Target Enzyme | IC50 Value (μM) |

| Desoxypeganine Hydrochloride | Acetylcholinesterase (AChE) | 17 |

| Desoxypeganine Hydrochloride | Butyrylcholinesterase (BChE) | 2 |

| Desoxypeganine Hydrochloride | Monoamine Oxidase A (MAO-A) | 2 |

Data sourced from multiple references.[2][4][5][6]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of desoxypeganine analogs are not extensively published, preliminary insights can be drawn from the existing literature on quinazoline alkaloids. The core quinazoline scaffold is crucial for its biological activity. Modifications to the heterocyclic rings and substitutions on the aromatic portion of the molecule are expected to significantly influence its inhibitory potency and selectivity.

Future SAR studies on desoxypeganine analogs should focus on:

-

Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal binding to AChE and MAO-A.

-

Modification of the pyrroloquinazoline core: Altering the ring size or introducing heteroatoms within the ring system to assess the impact on conformational flexibility and target interaction.

-

Stereochemistry: Investigating the enantiomers of desoxypeganine to determine if the biological activity is stereospecific.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of desoxypeganine hydrochloride's activity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Desoxypeganine hydrochloride (or other test inhibitors)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of desoxypeganine hydrochloride in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of the test inhibitor solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution.

-

Immediately add 20 µL of the DTNB solution to each well.

-

Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric Method)

This assay measures the production of hydrogen peroxide by MAO-A, which is detected using a fluorescent probe.

Materials and Reagents:

-

Recombinant human MAO-A enzyme

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorescent probe)

-

Desoxypeganine hydrochloride (or other test inhibitors)

-

Positive control inhibitor (e.g., clorgyline)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of MAO-A enzyme in the assay buffer.

-

Prepare a stock solution of the MAO-A substrate.

-

Prepare a working solution of HRP and Amplex® Red in the assay buffer.

-

Prepare serial dilutions of desoxypeganine hydrochloride and the positive control in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black plate, add 10 µL of the test inhibitor solution at various concentrations.

-

Add 40 µL of the MAO-A enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the substrate/HRP/Amplex® Red mixture to each well.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

-

Data Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex® Red).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathways

Caption: Dual inhibitory action of Desoxypeganine on cholinergic and monoaminergic pathways.

Experimental Workflows

References

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]